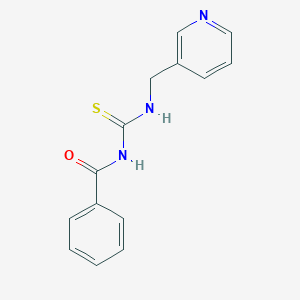![molecular formula C21H16ClN3O2 B365262 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide CAS No. 530148-19-7](/img/structure/B365262.png)
2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide” is a nicotinamide derivative . It’s a part of a class of compounds that have been studied for their antifungal activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . This process is based on the structure of the fungicide boscalid . The synthesized compounds were characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C21H16ClN3O2 . It contains a benzoxazole ring attached to a nicotinamide group, with a chlorine atom attached to the nicotinamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions . The compound has also been studied for its reactivity in biological systems, particularly for its antifungal activity .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 180.5-181.9 °C . It has a molecular weight of 377.82 .Mécanisme D'action
The compound has been found to have high inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus . The study of the structure-activity relationship provides important information for further structural optimization . Molecular docking offered a reasonable explanation to guarantee its fungicidal activity against R. solani .
Propriétés
IUPAC Name |
2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-5-6-14(10-13(12)2)21-25-17-11-15(7-8-18(17)27-21)24-20(26)16-4-3-9-23-19(16)22/h3-11H,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGYJTAIHNSFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(N=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B365180.png)
![N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B365181.png)
![N-[4-(benzoylcarbamothioylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B365191.png)
![N-[4-[(2-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B365195.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B365199.png)
![N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B365200.png)
![N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B365203.png)

![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B365207.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B365208.png)
![N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide](/img/structure/B365220.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B365224.png)
![N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B365235.png)
![2-(4-chlorophenyl)sulfanyl-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide](/img/structure/B365237.png)